molecular formula C11H13N3O2S B2658952 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone CAS No. 2034552-74-2

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone

Cat. No.: B2658952
CAS No.: 2034552-74-2
M. Wt: 251.3
InChI Key: ZAKIWFIYHMSNKU-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone is a sophisticated bifunctional compound designed for advanced medicinal chemistry and drug discovery research. It incorporates the 2-thia-5-azabicyclo[2.2.1]heptane framework, a structure recognized as a valuable building block in synthetic organic and medicinal chemistry . This bridged bicyclic system is prized for its three-dimensional structure, which can impart favorable properties and stereochemical complexity to potential therapeutic agents. The compound is functionally diversified with a 2-methoxypyrimidine group, a privileged heteroaromatic motif frequently found in active pharmaceutical ingredients targeting various enzymes and receptors. The integration of these two pharmacophores makes this chemical a versatile intermediate for constructing targeted libraries, particularly in the development of receptor antagonists. Research into similar azabicyclic structures has shown their applicability in developing treatments for a wide spectrum of diseases, including inflammatory conditions, cardiovascular disorders, nervous system diseases, and pain . As a key synthetic intermediate, it holds significant potential for use in hit-to-lead optimization campaigns, where its rigid scaffold can be utilized to explore structure-activity relationships and improve molecular properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methoxypyrimidin-5-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKIWFIYHMSNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone represents a novel class of bicyclic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 293.4 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The bicyclic structure allows for unique binding interactions that can influence various biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate neurotransmitter receptors, impacting synaptic transmission and neurochemical balance.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential utility in oncology.

Case Studies and Research Findings

Several key studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A study published in PubMed evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including the target compound. Results indicated significant activity against Gram-positive bacteria, with a focus on S. aureus .
  • Evaluation of Anticancer Effects :
    • Research detailed in RSC Advances explored the effects of bicyclic compounds on cancer cell lines. The study found that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis .
  • Mechanistic Insights :
    • A detailed mechanistic study revealed that the compound interacts with specific signaling pathways involved in cell proliferation and apoptosis, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

2-Thia-5-azabicyclo[2.2.2]octane Derivatives

describes a compound with a 2-thia-5-azabicyclo[2.2.2]octane ring system, which differs from the target compound’s [2.2.1] framework. This could lead to differences in binding affinity to biological targets compared to the more rigid [2.2.1] system. Additionally, the compound in features a methanesulfonyl group, which introduces strong electron-withdrawing effects absent in the target compound .

Key Implications

  • Ring Strain : The [2.2.1] system’s higher strain may enhance reactivity but reduce thermodynamic stability compared to [2.2.2] analogs.
  • Geometric Parameters : X-ray data from reveal that [2.2.2] systems adopt distinct molecular geometries, which could influence crystallinity or solubility .

Heteroatom Substitutions: Thia vs. Oxa Analogs

2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

reports a compound with a 2-oxa-5-azabicyclo[2.2.1]heptane core, replacing sulfur with oxygen. Oxygen’s higher electronegativity may alter the electronic environment of the bicyclic system, affecting hydrogen-bonding capacity and dipole moments. For example, the oxa analog’s ether linkage could reduce nucleophilicity at the bridgehead compared to the thia system’s sulfide .

Key Implications

  • Electronic Effects : Thia analogs (e.g., target compound) may exhibit stronger van der Waals interactions due to sulfur’s larger atomic radius.
  • Synthetic Accessibility : The oxa analog in was synthesized via a method involving homomorpholine substitution, suggesting divergent synthetic pathways for thia/oxa systems .

Substituent Variations on the Methanone Group

Pyridine vs. Pyrimidine Substituents

  • Pyridin-4-yl Methanone (): This analog replaces the 2-methoxypyrimidine group with a simpler pyridine ring.
  • Pyridine-3-carbaldehyde () : The aldehyde substituent introduces a reactive electrophilic site, which could facilitate covalent binding to biological targets—a property absent in the target compound .

Key Implications

  • Bioactivity : The 2-methoxy group on pyrimidine may enhance binding to enzymes like kinases or proteases that recognize electron-rich aromatic systems.
  • Solubility: Polar substituents (e.g., methoxy) could improve aqueous solubility compared to non-polar analogs.

Comparison with Other Heterocyclic Systems

Oxadiazole-Thiones ()

Compounds such as 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () feature oxadiazole-thione cores instead of bicyclo systems.

Pyridazinones ()

Pyridazinone derivatives (e.g., 5-alkynyl-2-methyl-4-methoxypyridazin-3(2H)-ones) demonstrate how alkynyl and methoxy substituents modulate activity. The target compound’s bicyclic system may offer superior metabolic stability compared to monocyclic pyridazinones .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Bicyclo System Substituent Heteroatoms Reference
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone [2.2.1] 2-Methoxypyrimidin-5-yl methanone S, N Target
2-Thia-5-azabicyclo[2.2.2]octane derivative () [2.2.2] Methanesulfonyl S, N
2-Oxa-5-azabicyclo[2.2.1]heptane derivative () [2.2.1] Propanol O, N
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone () [2.2.1] Pyridin-4-yl methanone S, N

Table 2: Functional Group Impact on Properties

Substituent Electronic Effect Potential Biological Impact
2-Methoxypyrimidin-5-yl Electron-donating (methoxy) Enhanced target binding via H-bonding
Pyridin-4-yl Neutral Reduced polarity, lower solubility
Aldehyde () Electrophilic Covalent modification of targets

Research Findings and Implications

  • Novelty: The [2.2.1] bicyclo system in the target compound is understudied compared to [2.2.2] systems (), suggesting opportunities for patentability .
  • Synthetic Challenges : highlights the need for specialized reagents (e.g., homomorpholine) to access oxa analogs, which may limit scalability compared to thia systems .
  • Biological Potential: The 2-methoxypyrimidine group’s similarity to kinase inhibitor motifs (e.g., imatinib) positions the target compound as a candidate for anticancer drug development .

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